molecular formula C19H21FO3 B5068970 (3,4-Dipropoxyphenyl)-(4-fluorophenyl)methanone

(3,4-Dipropoxyphenyl)-(4-fluorophenyl)methanone

Cat. No.: B5068970
M. Wt: 316.4 g/mol
InChI Key: VHMRNAWQXMXJFM-UHFFFAOYSA-N
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Description

(3,4-Dipropoxyphenyl)-(4-fluorophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It features a methanone group bonded to a 3,4-dipropoxyphenyl ring and a 4-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dipropoxyphenyl)-(4-fluorophenyl)methanone typically involves the reaction of 3,4-dipropoxybenzaldehyde with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dipropoxyphenyl)-(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3,4-Dipropoxyphenyl)-(4-fluorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3,4-Dipropoxyphenyl)-(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dipropoxyphenyl)-(3-methyl-1-piperidinyl)methanone
  • (3,4-Dipropoxyphenyl)-phenyl-methanone
  • Cyclobutyl(3,4-dipropoxyphenyl)methanone

Uniqueness

(3,4-Dipropoxyphenyl)-(4-fluorophenyl)methanone is unique due to the presence of both propoxy and fluorophenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-dipropoxyphenyl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FO3/c1-3-11-22-17-10-7-15(13-18(17)23-12-4-2)19(21)14-5-8-16(20)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMRNAWQXMXJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)F)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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